Formamide-18O

Catalog No.
S1938307
CAS No.
51284-92-5
M.F
CH3NO
M. Wt
47.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide-18O

CAS Number

51284-92-5

Product Name

Formamide-18O

IUPAC Name

aminoformaldehyde

Molecular Formula

CH3NO

Molecular Weight

47.041 g/mol

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2

InChI Key

ZHNUHDYFZUAESO-YZRHJBSPSA-N

SMILES

C(=O)N

Canonical SMILES

C(=O)N

Isomeric SMILES

C(=[18O])N

Formamide-18O is a stable isotopic variant of formamide, which is the simplest carboxylic acid amide, with the molecular formula CH3NO\text{CH}_3\text{NO}. The "18O" designation indicates that this compound contains the heavier isotope of oxygen, oxygen-18, instead of the more common oxygen-16. Formamide itself is a colorless, viscous liquid with a melting point of 2 °C and a boiling point of 210 °C. It is known for its ability to dissolve a wide range of substances and is used in various chemical and biological applications .

  • Decomposition: Upon heating, formamide-18O decomposes into carbon dioxide and ammonia at approximately 180 °C. This reaction can also produce toxic gases such as hydrogen cyanide under certain conditions .
  • Condensation Reactions: Formamide-18O can undergo condensation reactions with enolizable ketones to yield β-dialkylamino-α,β-unsaturated ketones .
  • Transamidation and Cross-Coupling Reactions: It serves as a versatile reagent in transamidation and cross-coupling reactions, facilitating the formation of new carbon-nitrogen bonds .

These reactions highlight formamide-18O's role as a key intermediate in organic synthesis and its potential in high-energy chemistry, where it can generate reactive radicals .

Formamide-18O exhibits significant biological activity, particularly in its interactions with nucleic acids and proteins. It has been shown to stabilize single strands of denatured DNA and RNA, making it valuable in molecular biology applications such as gel electrophoresis and RNA stabilization. Additionally, its presence in biochemical systems may influence the formation of biologically relevant compounds, contributing to theories regarding the origin of life on Earth .

The synthesis of formamide-18O can be achieved through several methods:

  • Direct Reaction: Formamide-18O can be synthesized by reacting carbon dioxide with ammonia under specific conditions that favor the incorporation of the oxygen-18 isotope.
  • Methyl Formate Method: A more common industrial method involves the reaction of methyl formate with ammonia, where isotopic labeling can be introduced during the synthesis process to yield formamide-18O .
  • Isotopic Exchange: Another method involves isotopic exchange processes where formamide interacts with water labeled with oxygen-18 under controlled conditions.

These methods allow for the production of formamide-18O in varying quantities for research and industrial applications.

Interaction studies involving formamide-18O focus on its effects on biomolecules. Research indicates that it can enhance the stability of nucleic acids by forming hydrogen bonds with bases, thereby influencing their structural integrity during various biochemical processes. Additionally, studies have shown that formamide can facilitate proton transfer reactions, which are crucial in enzymatic activities and metabolic pathways .

Formamide-18O shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
FormamideCH3NOSimplest carboxylic acid amide; widely used solvent
AcetamideC2H5NOContains an ethyl group; used in organic synthesis
UreaCH4N2OA key nitrogen source for fertilizers; different structure
DimethylformamideC3H7NOA polar aprotic solvent; used in polymer chemistry

Formamide-18O stands out due to its isotopic labeling, which allows for tracing studies in metabolic pathways and environmental studies involving biochemistry. Its unique properties make it an essential tool in both synthetic chemistry and biological research .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

(~18~O)Formamide

Dates

Modify: 2024-02-18

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